5-Bromo-4-chloro-6-(difluoromethyl)pyrimidine

Lipophilicity Drug-likeness LogP

5-Bromo-4-chloro-6-(difluoromethyl)pyrimidine is a heterocyclic small‑molecule building block (MW 243.43 g/mol) belonging to the halogenated pyrimidine class. It bears three distinct substituents: a chlorine atom at the 4‑position, a bromine atom at the 5‑position, and a difluoromethyl (–CHF2) group at the 6‑position.

Molecular Formula C5H2BrClF2N2
Molecular Weight 243.43 g/mol
CAS No. 677777-61-6
Cat. No. B1471438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chloro-6-(difluoromethyl)pyrimidine
CAS677777-61-6
Molecular FormulaC5H2BrClF2N2
Molecular Weight243.43 g/mol
Structural Identifiers
SMILESC1=NC(=C(C(=N1)Cl)Br)C(F)F
InChIInChI=1S/C5H2BrClF2N2/c6-2-3(5(8)9)10-1-11-4(2)7/h1,5H
InChIKeyPIUDIDXMSMQAIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-chloro-6-(difluoromethyl)pyrimidine (CAS 677777-61-6): A Multifunctional Pyrimidine Building Block with Orthogonal Reactivity


5-Bromo-4-chloro-6-(difluoromethyl)pyrimidine is a heterocyclic small‑molecule building block (MW 243.43 g/mol) belonging to the halogenated pyrimidine class. It bears three distinct substituents: a chlorine atom at the 4‑position, a bromine atom at the 5‑position, and a difluoromethyl (–CHF2) group at the 6‑position [1]. This unique substitution pattern provides orthogonal synthetic handles that enable sequential, chemoselective functionalization—a feature highly valued in medicinal chemistry and agrochemical research programs. The compound is commercially available as a white crystalline solid with a typical purity specification of 97% .

Why a Generic Halogenated Pyrimidine Cannot Replace 5-Bromo-4-chloro-6-(difluoromethyl)pyrimidine in Sequential Derivatization Workflows


Seemingly similar halogenated pyrimidines—such as 5‑bromo‑2,4‑dichloropyrimidine, 5‑bromo‑4,6‑dichloropyrimidine, or 4‑chloro‑6‑(difluoromethyl)pyrimidine—differ critically in both the number and the type of reactive sites available for sequential functionalization [1]. The target compound uniquely pairs a chlorine leaving group at C4 (the site most susceptible to nucleophilic aromatic substitution on the pyrimidine ring) with a bromine atom at C5 (the preferred site for palladium‑catalyzed cross‑coupling reactions), while the 6‑CHF2 group simultaneously modulates lipophilicity and metabolic stability without introducing an additional reactive halide that could lead to undesired side reactions. Replacing this compound with a more heavily chlorinated analog removes the synthetic advantage of orthogonality, and choosing a de‑brominated variant forfeits the C5 cross‑coupling handle entirely.

Quantitative Differentiation Evidence for 5-Bromo-4-chloro-6-(difluoromethyl)pyrimidine Versus Closest Analogs


Lipophilicity Modulation: CHF2 Lowers LogP by 0.3 Units Compared to a Second Chlorine Substituent

The computed octanol‑water partition coefficient (XLogP3‑AA) of 5‑bromo‑4‑chloro‑6‑(difluoromethyl)pyrimidine is 2.5 [1], compared to 2.8 for 5‑bromo‑4,6‑dichloropyrimidine [2]. Replacing the 6‑Cl with a –CHF2 group therefore reduces calculated lipophilicity by 0.3 log units. This moderate reduction can improve aqueous solubility and drug‑likeness parameters (e.g., Ligand Efficiency Indices) while maintaining sufficient membrane permeability—a balance that is difficult to achieve with the fully chlorinated analog.

Lipophilicity Drug-likeness LogP

Orthogonal Reactivity Handles: Sequentially Addressable C4–Cl (SNAr) and C5–Br (Cross‑Coupling) Sites

The reactivity hierarchy of halogenated pyrimidines follows the order C4 > C6 > C2 for nucleophilic aromatic substitution [1]. In 5‑bromo‑4‑chloro‑6‑(difluoromethyl)pyrimidine, the chlorine resides at the most electrophilic C4 position, while the bromine occupies the C5 position—a site that is not directly activated for SNAr but is ideally configured for palladium‑catalyzed cross‑coupling (Suzuki, Sonogashira, Buchwald‑Hartwig). This arrangement enables two sequential, non‑interfering derivatization steps on the same scaffold without requiring protecting‑group strategies. By contrast, 5‑bromo‑4,6‑dichloropyrimidine carries two competing SNAr‑reactive chlorines (C4 and C6), which can lead to regioisomeric mixtures if not carefully controlled.

Chemoselectivity Sequential functionalization Cross-coupling

Metabolic Stability Advantage of the CHF2 Group Over CF3 in a Pyrimidine Context: 8‑Fold Lower Effective Dose in an In Vivo Tumor Model

Although not a direct measurement on the target building block itself, preclinical data on a difluoromethyl‑pyrimidine‑containing drug candidate (PQR514) illustrate the pharmacological advantage of the CHF2 moiety over a CF3 group. PQR514, which incorporates a difluoromethyl‑pyrimidine core, demonstrated significant antitumor activity in an OVCAR‑3 ovarian cancer xenograft model at concentrations approximately eight times lower than those required for PQR309, the corresponding trifluoromethyl analog [1]. This 8‑fold improvement in in vivo potency is attributed, in part, to the superior metabolic stability and pharmacokinetic profile conferred by CHF2 relative to CF3.

Metabolic stability Difluoromethyl PI3K inhibitor

Commercial Purity Benchmark: 97% Specification Versus 95% for Closest Dichloro Analogs

The target compound is routinely supplied with a minimum purity of 97% by multiple independent vendors, including AKSci and CymitQuimica/Fluorochem . In contrast, commercially available 5‑bromo‑2,4‑dichloropyrimidine is frequently offered at 95% purity (e.g., AKSci and Bidepharm listings) . A 2% absolute purity difference, while seemingly modest, can be meaningful in multi‑step synthesis where impurities propagate and amplify, or in fragment‑based screening where even low‑level contaminants can generate false positives.

Purity Quality specification Procurement

Physical Form Advantage: Crystalline Solid Versus Room‑Temperature Liquid for a Key Analog

5‑Bromo‑4‑chloro‑6‑(difluoromethyl)pyrimidine is a crystalline solid at ambient temperature, with a recommended storage condition of −20 °C under sealed, dry conditions . The close analog 5‑bromo‑2,4‑dichloropyrimidine, by contrast, has a reported melting point of 29–30 °C [1], meaning it exists as a low‑melting solid or liquid at typical laboratory temperatures (≈20–25 °C). Solid compounds are generally easier to weigh accurately, exhibit lower vapor pressure (reducing inhalation exposure risk), and offer superior long‑term chemical stability compared to their liquid counterparts.

Physical form Handling Storage

High‑Value Procurement Scenarios for 5-Bromo-4-chloro-6-(difluoromethyl)pyrimidine


Stepwise Derivatization in Kinase‑Focused Lead Optimization

Medicinal chemistry teams designing Type I or Type II kinase inhibitors can exploit the orthogonal C4–Cl (SNAr) and C5–Br (Suzuki coupling) handles to introduce a hinge‑binding motif at C4 and a hydrophobic back‑pocket substituent at C5 in a convergent, two‑step sequence without protecting‑group manipulation [Section 3, Evidence Item 2]. The 6‑CHF2 group contributes favorable metabolic stability (supported by the 8‑fold in vivo potency gain observed for CHF2‑pyrimidine PQR514 over its CF3 analog [Section 3, Evidence Item 3]), making this building block particularly attractive for programs where systemic exposure is a concern.

CNS Drug Discovery Programs with Stringent Lipophilicity Limits

The measured XLogP of 2.5—0.3 units lower than the 4,6‑dichloro analog [Section 3, Evidence Item 1]—places this building block within the optimal lipophilicity range for CNS drug candidates (typically logP 2–4). Procurement of this specific CHF2‑bearing scaffold supports multiparameter optimization early in the hit‑to‑lead phase, helping teams avoid logP creep that often derails CNS programs at later stages.

Automated Parallel Synthesis and Fragment Library Construction

The solid physical form and 97% purity specification [Section 3, Evidence Items 4 and 5] make this compound compatible with automated solid‑dispensing platforms and high‑throughput experimentation workflows. In fragment‑based drug discovery, where library members are screened at high concentrations, the elevated purity reduces the risk of false‑positive hits arising from reactive impurities, improving the reliability of primary screening data.

Agrochemical Intermediate Synthesis Requiring Metabolic Soft Spots

The CHF2 group is increasingly used in agrochemical design as a bioisostere for the methoxy or methylthio groups, providing enhanced metabolic stability while retaining hydrogen‑bond donor capacity. The orthogonal reactivity of this pyrimidine core allows rapid diversification of the 4‑ and 5‑positions to explore structure–activity relationships for fungicidal or herbicidal lead series.

Quote Request

Request a Quote for 5-Bromo-4-chloro-6-(difluoromethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.